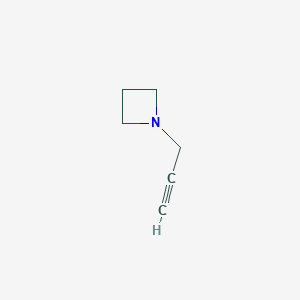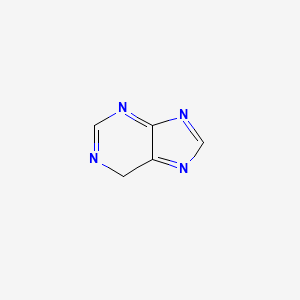
6H-Purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purine, also known as hypoxanthine, is a naturally occurring purine derivative. It is a key intermediate in the synthesis of uric acid and plays a crucial role in the metabolism of nucleic acids. The molecular formula of this compound is C₅H₄N₄O, and it is characterized by a fused pyrimidine-imidazole ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6H-Purine can be synthesized through various methods. One common synthetic route involves the cyclization of 4,5-diaminopyrimidine with formic acid. The reaction typically occurs under reflux conditions, leading to the formation of the purine ring system .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce purine nucleotides, which are then converted to this compound through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 6H-Purine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or iodine, alkylating agents like methyl iodide, and acylating agents like acetic anhydride.
Major Products:
Oxidation: Xanthine and uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated, alkylated, and acylated purine derivatives.
Applications De Recherche Scientifique
6H-Purine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Plays a role in the study of nucleic acid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Industry: Utilized in the production of flavor enhancers and as a biochemical marker in cell culture studies.
Mécanisme D'action
6H-Purine exerts its effects by interfering with nucleic acid metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Adenine: Another purine base found in DNA and RNA.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of 6H-Purine, involved in the degradation of purine nucleotides.
Uniqueness of this compound: this compound is unique due to its role as an intermediate in the purine degradation pathway and its involvement in the synthesis of uric acid. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has significant metabolic functions .
Propriétés
Numéro CAS |
273-27-8 |
|---|---|
Formule moléculaire |
C5H4N4 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
6H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2 |
Clé InChI |
WZSGASVENYDXEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=NC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


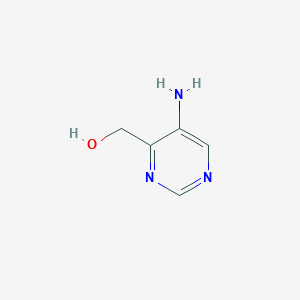

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

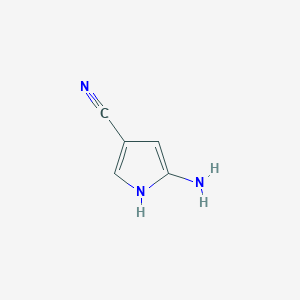


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)


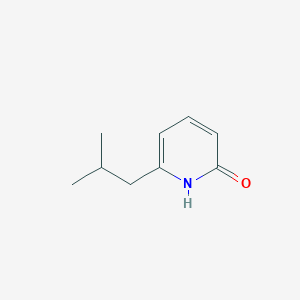
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
